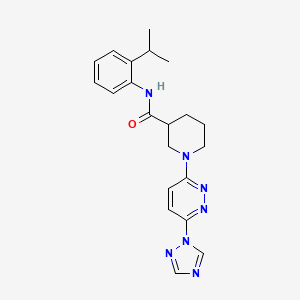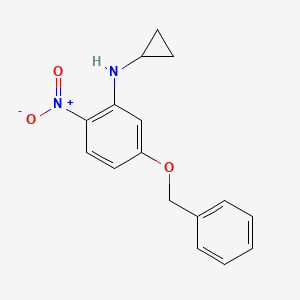
5-(ベンジルオキシ)-N-シクロプロピル-2-ニトロアニリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Benzyloxy)-N-cyclopropyl-2-nitroaniline is an organic compound that features a benzyloxy group, a cyclopropyl group, and a nitroaniline moiety
科学的研究の応用
5-(Benzyloxy)-N-cyclopropyl-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-N-cyclopropyl-2-nitroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of aniline derivatives followed by the introduction of the benzyloxy and cyclopropyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 5-(Benzyloxy)-N-cyclopropyl-2-nitroaniline may involve large-scale nitration and substitution reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
5-(Benzyloxy)-N-cyclopropyl-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzyloxy and cyclopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups to the aromatic ring.
作用機序
The mechanism of action of 5-(Benzyloxy)-N-cyclopropyl-2-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as enzyme inhibition or activation. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar in structure but with a hydroxy group instead of a nitro group.
N-cyclopropyl-2-nitroaniline: Lacks the benzyloxy group but shares the cyclopropyl and nitroaniline moieties.
5-(Benzyloxy)-2-nitroaniline: Similar but without the cyclopropyl group.
Uniqueness
5-(Benzyloxy)-N-cyclopropyl-2-nitroaniline is unique due to the combination of its benzyloxy, cyclopropyl, and nitroaniline groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
IUPAC Name |
N-cyclopropyl-2-nitro-5-phenylmethoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-18(20)16-9-8-14(10-15(16)17-13-6-7-13)21-11-12-4-2-1-3-5-12/h1-5,8-10,13,17H,6-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJOEQOAFYDEJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC(=C2)OCC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2524014.png)
![2-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2524016.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2524018.png)
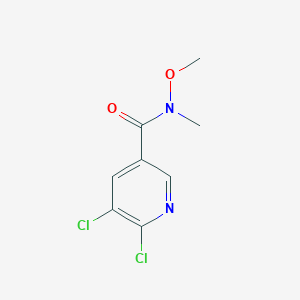
![N-(6-chlorobenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2524020.png)
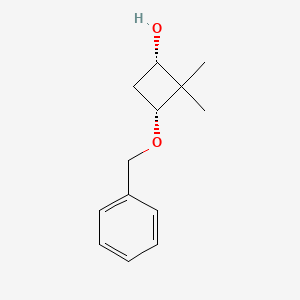
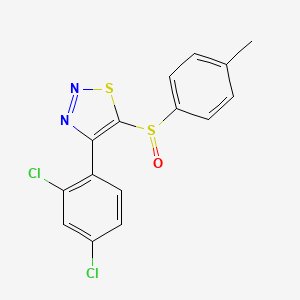
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2524024.png)
![3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-[(pyridin-3-yl)methyl]thiourea](/img/structure/B2524025.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2524030.png)
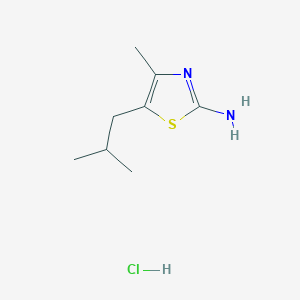
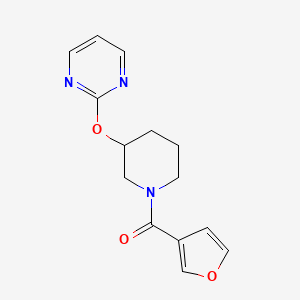
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2524036.png)
